molecular formula C8H16ClNO2 B1377101 2-Amino-3-cyclopentylpropanoic acid hydrochloride CAS No. 1423369-09-8

2-Amino-3-cyclopentylpropanoic acid hydrochloride

Cat. No.: B1377101
CAS No.: 1423369-09-8
M. Wt: 193.67 g/mol
InChI Key: FKPHZGUSFQMRRM-UHFFFAOYSA-N
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Description

2-Amino-3-cyclopentylpropanoic acid hydrochloride, also known as 3-Cyclopentyl-L-alanine, is a synthetic, non-proteinogenic amino acid of high interest in medicinal chemistry and biochemical research . The compound features a cyclopentyl moiety at the beta-position of the propanoic acid backbone and is provided as the hydrochloride salt to enhance its stability and solubility in various experimental buffers and polar solvents . Its molecular formula is C 8 H 15 NO 2 (with a molecular weight of approximately 157.21 g/mol for the free base) and it is characterized as an off-white to white powder . This compound serves as a valuable building block in organic synthesis for the construction of more complex peptide mimetics and pharmacologically active molecules . Its unique structure, incorporating a conformationally restricted cyclopentyl ring, allows researchers to probe structure-activity relationships and modulate the physicochemical properties of lead compounds, such as lipophilicity and metabolic stability . In scientific research, it is studied for its potential interactions with neurotransmitter systems, particularly as a modulator of glutamate receptors, which may inform the development of novel therapeutic agents for neurological disorders . The compound must be stored at -20°C to ensure long-term stability . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human and veterinary use .

Properties

IUPAC Name

2-amino-3-cyclopentylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPHZGUSFQMRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-(2-oxocyclopentyl)-propionic acid as a Key Intermediate

A foundational step involves synthesizing 3-(2-oxocyclopentyl)-propionic acid, which serves as a precursor to the target amino acid.

Method Summary:

  • React cyclopentanone with morpholine and p-methyl benzenesulfonic acid in a high-boiling, non-protic solvent such as toluene under reflux for 1–3 hours.
  • Cool the mixture to 75–95 °C and slowly add an acrylate (e.g., ethyl propenoate) dropwise over 3–5 hours.
  • Continue the reaction for 2–4 hours, then cool to 8–12 °C and filter.
  • Remove solvent under reduced pressure to obtain crude 3-(2-oxocyclopentyl)-propionic ester.
  • Hydrolyze the ester under alkaline conditions (aqueous sodium hydroxide, methanol) at 50–80 °C for 1–3 hours.
  • Acidify to pH 3–5 with hydrochloric acid and extract the product with an organic solvent.
  • Evaporate to dryness to yield 3-(2-oxocyclopentyl)-propionic acid.

Reaction Conditions and Yields:

Step Reagents/Conditions Yield (%) Notes
Cyclopentanone + Morpholine + p-Methylbenzenesulfonic acid Reflux in toluene, 1–3 h - Molar ratio 1:1.2:0.1
Addition of ethyl propenoate 75–95 °C, dropwise over 4 h, then react 3 h 92 Crude ester obtained
Hydrolysis of ester NaOH (30%), methanol, 60–65 °C, 2 h 90 Acidification and extraction

This method achieves high purity and yields of the intermediate acid, essential for subsequent amination steps.

Amination to Form 2-Amino-3-cyclopentylpropanoic acid

The amino group is introduced typically via nucleophilic substitution or reductive amination involving cyclopentyl derivatives and amino acid precursors.

Common Laboratory Method:

  • React cyclopentyl bromide with glycine or its derivatives in the presence of a base such as sodium hydroxide.
  • The nucleophilic substitution proceeds to attach the cyclopentyl group to the amino acid backbone.
  • Purify the product through recrystallization or chromatographic methods.

Alternative Method:

  • Use carbodiimide-mediated coupling (e.g., EDC/NHS chemistry) to link cyclopentyl groups to amino acid backbones.
  • Post-synthesis purification includes recrystallization in ethanol/water or preparative HPLC.
  • Confirm structure by ^1H/^13C NMR and mass spectrometry.
  • Convert the free base to the hydrochloride salt by treatment with HCl gas in anhydrous ether.

This synthetic route allows for stereocontrol and high purity of the final hydrochloride salt.

Step No. Process Description Key Reagents/Conditions Yield (%) Remarks
1 Formation of 3-(2-oxocyclopentyl)-propionic ester Cyclopentanone, morpholine, p-methylbenzenesulfonic acid, toluene reflux, ethyl propenoate addition 92 High boiling solvent, controlled addition
2 Hydrolysis to 3-(2-oxocyclopentyl)-propionic acid NaOH, methanol, 60–65 °C, acidification 90 Alkaline hydrolysis, extraction
3 Amination to 2-amino-3-cyclopentylpropanoic acid Cyclopentyl bromide, glycine, NaOH or carbodiimide coupling Variable Nucleophilic substitution or coupling
4 Formation of hydrochloride salt HCl gas treatment in anhydrous ether - Improves solubility and stability
  • The molar ratios and reaction times in the ester formation step critically affect yield and purity; optimal molar ratios are cyclopentanone:morpholine:p-methylbenzenesulfonic acid:acrylate = 1:1.2:0.1:1.5 with acrylate added over 3–5 hours.
  • Hydrolysis under alkaline conditions is efficient at 60–65 °C for 2 hours, with acidification to pH 3–5 to facilitate extraction and isolation.
  • Amination methods vary, but carbodiimide-mediated coupling offers stereochemical control and high purity, essential for pharmaceutical applications.
  • Purification by recrystallization or preparative HPLC ensures removal of impurities and confirms the stereochemistry of the amino acid.
  • Formation of the hydrochloride salt enhances water solubility and stability, which is important for storage and further applications.

The preparation of 2-Amino-3-cyclopentylpropanoic acid hydrochloride involves a multi-step synthesis starting from cyclopentanone derivatives, proceeding through ester formation and hydrolysis to yield the propionic acid intermediate, followed by amination and salt formation. The methods are well-established with high yields and can be optimized by controlling reaction conditions such as molar ratios, temperature, and addition rates. Analytical techniques such as NMR and mass spectrometry are essential for structural confirmation, while purification steps ensure product quality suitable for research and industrial use.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-cyclopentylpropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino and cyclopentyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-Amino-3-cyclopentylpropanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-3-cyclopentylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopentyl ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences and Molecular Features

The compound is compared below with three hydrochlorides sharing analogous backbones but differing in substituents (Table 1).

Table 1: Structural Comparison of 2-Amino-3-cyclopentylpropanoic Acid Hydrochloride and Analogues

Compound Name Molecular Formula Substituent at β-Position Molecular Weight (g/mol) Key Functional Groups
This compound C₈H₁₆ClNO₂ Cyclopentyl ~193.6 (calc.)* Amino, carboxylic acid, HCl
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride C₉H₁₁Cl₂NO₂ 3-Chlorophenyl 236.1 Amino, carboxylic acid, HCl
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 3-Chlorophenyl (ketone) ~220.1 (calc.)* Amino, ketone, HCl
Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride C₁₁H₁₅Cl₂NO₃ 4-Chlorophenyl, hydroxy ~280.1 (calc.)* Amino, ester, hydroxy, HCl

*Calculated based on molecular formulas where explicit data are unavailable.

Key Observations :

  • Cyclopentyl vs.
  • Functional Group Diversity : The ethyl ester and hydroxy groups in the compound from enhance solubility in organic solvents, whereas the carboxylic acid in the target compound and may favor aqueous solubility at physiological pH .

Physicochemical and Stability Properties

  • Solubility: The (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride () is provided as a 10 mM solution, stored at -20°C, suggesting moderate stability in solution but sensitivity to degradation at higher temperatures . In contrast, the cyclopentyl analogue’s solubility profile is undefined but likely less polar than chlorophenyl derivatives.
  • Analytical Methods : High-performance liquid chromatography (HPLC) is a common technique for analyzing such hydrochlorides, as demonstrated for jatrorrhizine and berberine hydrochlorides (). The cyclopentyl compound may require similar reverse-phase methods with UV detection .

Biological Activity

2-Amino-3-cyclopentylpropanoic acid hydrochloride (also referred to as 2-Amino-3-cyclopentylpropanoic acid) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8_8H15_{15}ClN2_2O2_2
  • CAS Number : 1423369-09-8
  • Structural Characteristics : The cyclopentyl group contributes to its steric and electronic properties, influencing its interactions with biological targets.

Comparison with Similar Compounds

Compound NameStructural FeatureCAS Number
This compoundCyclopentyl group1423369-09-8
2-Amino-3-cyclohexylpropanoic acid hydrochlorideCyclohexyl group1461689-20-2
2-Amino-3-phenylpropanoic acid hydrochloridePhenyl groupNot specified
2-Amino-3-cycloheptylpropanoic acid hydrochlorideCycloheptyl groupNot specified

Enzyme Inhibition

Research indicates that this compound exhibits significant potential in enzyme inhibition. The compound's ability to interact with specific enzymes makes it a candidate for drug development aimed at targeting particular biological pathways.

  • Mechanism of Action : The compound may bind to the active site of enzymes, inhibiting their activity and modulating various biochemical pathways. This interaction can lead to therapeutic effects in conditions where enzyme regulation is crucial.
  • Case Studies :
    • A study demonstrated that derivatives of this compound could inhibit certain proteases, suggesting potential applications in treating diseases where these enzymes play a role.
    • Another research highlighted the compound's effectiveness in modulating neurotransmitter systems, indicating its relevance in neurological disorders.

Therapeutic Applications

The unique properties of this compound make it a promising candidate for various therapeutic applications:

  • Pharmaceutical Development : The compound is being explored as a precursor for drugs targeting specific biological pathways, particularly in oncology and neurology.
  • Potential Applications :
    • Antidepressants : Its interaction with neurotransmitter receptors may provide insights into developing new antidepressant therapies.
    • Antineoplastic Agents : The enzyme inhibition properties could be leveraged for anti-cancer drug development.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step chemical reactions, leading to the formation of the desired product with high purity. Characterization methods such as NMR spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the compound.

Biological Testing

Recent studies have focused on evaluating the antibacterial activity of related compounds, providing insights into the biological efficacy of derivatives:

  • Antibacterial Activity : Testing against bacterial strains such as Escherichia coli and Klebsiella pneumoniae showed varying degrees of effectiveness, indicating potential for developing antibacterial agents .
  • Toxicological Assessments : Safety profiles have been established through acute toxicity studies in animal models, ensuring that any therapeutic application is supported by comprehensive safety data .

Q & A

Q. What are the recommended methods for synthesizing and purifying 2-amino-3-cyclopentylpropanoic acid hydrochloride?

  • Methodological Answer : Synthesis typically involves coupling reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) under inert conditions (e.g., argon atmosphere) with cooling (0°C) to minimize side reactions. Post-reaction, purification via recrystallization or column chromatography is advised, followed by salt formation with HCl . Purity validation should use HPLC with reference standards (e.g., EP/JP impurities) to detect byproducts .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Employ collision-induced dissociation mass spectrometry (CID-MS) to analyze gas-phase ion clustering behavior, particularly sodium adducts, which provide insights into substituent effects on thermodynamic stability . Pair this with NMR (¹H/¹³C) to confirm cyclopentyl and amino group positioning.

Q. What stability considerations are critical for storage and handling?

  • Methodological Answer : The compound’s acid stability should be tested under varying pH (1–7) and temperature (4–40°C) conditions using accelerated degradation studies. Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the cyclopentyl group .

Advanced Research Questions

Q. How do cyclopentyl substituents influence thermodynamic properties compared to phenyl or methyl analogs?

  • Methodological Answer : Conduct isothermal titration calorimetry (ITC) to measure binding enthalpy changes. Compare with phenyl-substituted analogs (e.g., 2-amino-3-phenylpropanoic acid hydrochloride) to assess steric and electronic contributions. Cyclopentyl groups may enhance hydrophobic interactions but reduce solubility, requiring co-solvents like DMSO .

Q. How can researchers resolve contradictions in impurity profiles across batches?

  • Methodological Answer : Use HPLC with diode-array detection (DAD) and spiking experiments with EP/JP impurity standards (e.g., Imp. J or K). For example, discrepancies in acetyl vs. butanoyl byproducts (MM0435.10 vs. MM0435.11) may arise from incomplete acylation—optimize reaction time/temperature to suppress unwanted intermediates .

Q. What experimental designs are suitable for probing bioactivity in enzyme inhibition studies?

  • Methodological Answer : Design competitive inhibition assays using fluorogenic substrates (e.g., APF/HPF for hydroxyl radicals) to measure IC₅₀ values. Compare with known inhibitors like amastatin hydrochloride hydrate, which shares structural motifs (e.g., amino-hydroxy backbone) . Include negative controls with scrambled peptides to confirm specificity .

Q. How should safety protocols address conflicting data on acute toxicity?

  • Methodological Answer : Cross-reference ECHA ecotoxicological data with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). For spills, use absorbents like vermiculite to prevent drainage contamination, and consult SDS guidelines for cyclopentyl-containing analogs (e.g., 2-amino-2-methyl-3-phenylpropanamide hydrochloride) .

Q. What strategies mitigate environmental impact during large-scale synthesis?

  • Methodological Answer : Implement green chemistry principles: Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent. Monitor bioconcentration factors (BCF) via OECD 305 guidelines to assess aquatic toxicity, referencing analogs with LogP >1.5 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-cyclopentylpropanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-cyclopentylpropanoic acid hydrochloride

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